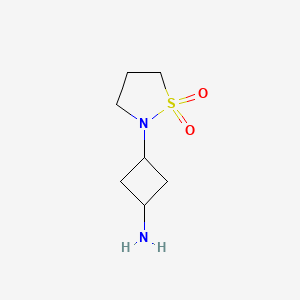

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isothiazolidine 1,1-dioxide derivatives, including “2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide”, has been achieved through one-pot, multi-component protocols . The process involves the diversification of dihydroisothiazole 1,1-dioxide 2 utilizing amines and azides .Molecular Structure Analysis

The molecular structure of “2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide” is represented by the InChI code 1S/C7H14N2O2S/c8-6-4-7(5-6)9-2-1-3-12(9,10)11/h6-7H,1-5,8H2/t6-,7- .Aplicaciones Científicas De Investigación

Novel Anti-Arthritic Agents

Compounds with the 1,2-isothiazolidine-1,1-dioxide skeleton, including variations similar to 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide, have been identified as potential antiarthritic agents. They exhibit dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), alongside interleukin-1 suppression, showing effectiveness in animal arthritic models without ulcerogenic activities. These findings are significant for drug development targeting arthritis treatment (Inagaki et al., 2000).

Multicomponent Equilibrium System

Research into the reaction between cis- and trans-1-aminomethylcyclohexane-1,2-diol and phenyl isothiocyanate, leading to a complex, multicomponent equilibrium system, underscores the chemical versatility and potential for synthesis complexity that compounds like 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide could offer. This aspect could be useful for the design of multifunctional molecules with specified biological activities (Hetényi et al., 2003).

Solid-Phase Synthesis of Oligodeoxyribonucleoside Phosphorothioates

The utilization of nucleoside 3'-O-bicyclic oxazaphospholidine derivatives, which are structurally related to 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide, for the solid-phase synthesis of stereoregular oligodeoxyribonucleoside phosphorothioates highlights the compound's potential in facilitating the synthesis of biologically significant molecules. This could have implications for the development of therapeutic nucleic acids (Oka et al., 2008).

Key Building Blocks for Heterocycles

2-Amino-2-alkyl(aryl)propanenitriles, closely related to the core structure of 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide, have been highlighted as key precursors for the synthesis of various heterocyclic systems. This illustrates the compound's utility in synthesizing imidazole derivatives, oxazoles, and isothiazoles, among others, indicating its versatility in creating compounds with potential chemical and biological properties (Drabina & Sedlák, 2012).

Propiedades

IUPAC Name |

3-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c8-6-4-7(5-6)9-2-1-3-12(9,10)11/h6-7H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARPVUYTHZGMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)

![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2981557.png)

![N-(3-chlorophenyl)-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981563.png)

![1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone](/img/structure/B2981567.png)

![3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2981568.png)

![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981570.png)